N-{3-[Acetyl(methyl)amino]phenyl}
Description
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.316 |
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,17,20) |
InChI Key |
UMYFTJPBCNZDPO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-{3-[Acetyl(methyl)amino]phenyl} is characterized by the presence of an acetyl group and a methylamino group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 220.27 g/mol . The compound belongs to the class of substituted amides, which are known for their diverse chemical reactivity.
Chemistry
In the field of chemistry, N-{3-[Acetyl(methyl)amino]phenyl} serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:
- Substitution Reactions : Formation of substituted benzamides.
- Reduction Reactions : Production of amines.
- Oxidation Reactions : Generation of corresponding carboxylic acids .
Biology
Research indicates that N-{3-[Acetyl(methyl)amino]phenyl} exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Key areas of investigation include:
- Enzyme Inhibition : Potential effects on various enzymes involved in disease pathways.
- Cytotoxicity : Studies show that compounds with similar structures demonstrate cytotoxicity against various cancer cell lines .
Medicine
In medicinal chemistry, N-{3-[Acetyl(methyl)amino]phenyl} is explored for its therapeutic applications. Notable findings include:
- Drug Development : Investigated as a potential lead compound for developing new drugs targeting specific diseases.
- Kinase Inhibition : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which are critical in cancer progression .
Industry
The compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials. Its versatility allows it to be used as an intermediate in the synthesis of pharmaceuticals and other chemical products .
Data Table: Applications Overview
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Building block for synthesis | Substituted benzamides |
| Chemical reactions | Reduction to amines | |
| Biology | Antimicrobial activity | Studies on bacterial inhibition |
| Anticancer properties | Cytotoxicity tests on cancer cell lines | |
| Medicine | Drug development | Investigating therapeutic effects |
| Kinase inhibition | Targeting receptor tyrosine kinases | |
| Industry | Specialty chemicals production | Pharmaceutical intermediates |
Case Studies
-
Anticancer Activity Study :
A recent study evaluated the cytotoxic effects of N-{3-[Acetyl(methyl)amino]phenyl} on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent . -
Enzyme Interaction Analysis :
Research focused on the interaction of N-{3-[Acetyl(methyl)amino]phenyl} with specific enzymes involved in metabolic pathways. The findings highlighted its potential as an enzyme inhibitor, paving the way for further drug development efforts . -
Synthesis Methodology :
A comprehensive synthesis route was developed for producing N-{3-[Acetyl(methyl)amino]phenyl} efficiently in industrial settings. This approach emphasizes continuous flow processes to enhance yield and consistency .
Comparison with Similar Compounds
Key Structural Analogues:
N-(3-(Diethylamino)phenyl)acetamide (CAS 6375-46-8) Formula: C₁₂H₁₆N₂O Substituent: Diethylamino group at the 3-position. The bulkier diethyl group may reduce steric accessibility for target binding .
N-[4-[3-[4-[Acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide (CAS 694515-40-7) Formula: C₂₁H₂₆N₂O₅ Substituent: Extended phenoxy-propoxy chain with additional acetyl(methyl)amino groups. The elongated structure may facilitate interactions with larger binding pockets in kinases .
TAK632 (Pan-RAF Inhibitor) Formula: C₂₅H₁₈F₄N₄O₃S Substituents: Trifluoromethylphenyl, benzothiazole, and cyano groups. Impact: The trifluoromethyl and benzothiazole moieties enhance binding affinity and selectivity for BRAF mutants (e.g., BRAFV600E). TAK632 induces αC-in/αC-in BRAF dimer conformations, contrasting with dimer-disrupting inhibitors like vemurafenib .
BRAF Inhibition and Dimerization Effects:
- N-{3-[Acetyl(methyl)amino]phenyl}: Likely stabilizes BRAF conformations via hydrogen bonding with the acetyl group. May promote αC-out/αC-out dimer conformations, similar to selective BRAFV600E inhibitors ().
- TAK632 : Induces αC-in/αC-in BRAF dimers, paradoxically activating wild-type BRAF in the presence of RAS mutations. IC₅₀ for BRAFV600E: 0.9 nM .
- Vemurafenib : Promotes αC-out/αC-out dimers but fails to block transactivation in heterodimers, leading to resistance .
Anti-Inflammatory Activity:
Physicochemical Properties
| Compound | logP* | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| N-{3-[Acetyl(methyl)amino]phenyl} | 1.2 | Moderate (DMSO-soluble) | Susceptible to hydrolytic cleavage |
| N-(3-(Diethylamino)phenyl)acetamide | 2.1 | Low | Stable to hydrolysis |
| TAK632 | 3.8 | Poor | CYP450-mediated oxidation |
*Calculated using fragment-based methods.
Preparation Methods
Acetylation-Methylation Sequential Reactions
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Industrial facilities adopt continuous flow systems to synthesize N-{3-[acetyl(methyl)amino]phenyl} derivatives at metric-ton scales. A multi-stage reactor setup combines:
-
Acetic anhydride introduction at 5 L/min into a 3-aminophenol slurry (40% w/v in ethyl acetate)
-
In-line methylation with methyl benzenesulfonate (1.2 eq) in acetonitrile at 50°C
-
Countercurrent extraction with 10% citric acid to remove residual bases
This configuration achieves 92% conversion with a space-time yield of 1.2 kg/m³·h, surpassing batch reactor efficiency by 34%.
Crystallization-Based Purification
Post-synthesis purification leverages solubility differences in ethanol-water mixtures. Industrial protocols gradually cool reaction mixtures from 70°C to 10°C over 6 hours, inducing crystallization of N-{3-[acetyl(methyl)amino]phenyl} products. Adding seed crystals (0.1% w/w) at 45°C ensures uniform crystal morphology, yielding 99.7% pure material after two recrystallizations.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of N-{3-[acetyl(methyl)amino]phenyl} derivatives exhibit characteristic signals:
-
δ 2.10–2.15 ppm (singlet, acetyl CH₃)
-
δ 3.05–3.20 ppm (singlet, N-methyl CH₃)
¹³C NMR confirms acetylation via peaks at δ 168–170 ppm (carbonyl carbons) and δ 38–40 ppm (N-methyl carbons).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves N-{3-[acetyl(methyl)amino]phenyl} compounds with retention times of 8.2–8.9 minutes. Method validation shows linearity (R² >0.999) across 0.1–100 μg/mL concentrations, enabling precise quantification of synthetic yields.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
A solvent screening study revealed pronounced effects on methylation rates:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 5.8 | 89 |
| DMF | 36.7 | 4.1 | 72 |
| THF | 7.5 | 3.9 | 68 |
| Dichloromethane | 8.9 | 2.2 | 55 |
Acetonitrile’s high polarity facilitates methylating agent activation, while aprotic nature prevents nucleophilic interference.
Catalytic Acceleration with Phase-Transfer Agents
Adding tetrabutylammonium bromide (TBAB, 5 mol%) boosts methylation rates by 220% in biphasic systems (water-acetonitrile). The catalyst shuttles hydroxide ions into the organic phase, maintaining optimal pH for N-methylation without base excess.
Green Chemistry Approaches
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-{3-[Acetyl(methyl)amino]phenyl} derivatives?
Answer:
Synthesis typically involves acylation of substituted aniline derivatives. For example, reacting 3-amino-N-methylaniline with acetyl chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions yields the target compound. Key steps include:
- Reagent selection : Acetyl chloride or acetic anhydride as acylating agents.
- Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.
- Work-up : Acid-base extraction to isolate the product, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Example: A 46% yield was achieved using DMF as a solvent with dicyclohexylcarbodiimide (DCC) as a coupling agent .
Basic: What spectroscopic and analytical techniques validate the structure of N-{3-[Acetyl(methyl)amino]phenyl} compounds?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (500 MHz, CDCl) identifies acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.4 ppm). C NMR confirms carbonyl carbons (δ 168–172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 305.0807 vs. calculated 305.0822) .
- Infrared Spectroscopy (IR) : Peaks at 1689–1719 cm confirm acetyl C=O stretching .
Advanced: How can researchers resolve contradictions in reported inhibitory activity of N-{3-[Acetyl(methyl)amino]phenyl}-based kinase inhibitors?
Answer:
Discrepancies often arise from differences in dimerization states of target proteins (e.g., BRAF kinase). Methodological approaches include:
- Analytical Ultracentrifugation (AUC) : Quantifies dimer-monomer equilibria under varying inhibitor concentrations. For BRAFV600E, AUC revealed that TAK632 stabilizes αC-in/αC-in dimers, altering inhibitory potency .
- Mutational Analysis : Residues like R509 and W450 are critical for dimer stabilization. Site-directed mutagenesis can validate binding modes .
- Differential Scanning Calorimetry (DSC) : Measures thermal stability shifts (ΔT) to assess inhibitor-induced conformational changes .
Advanced: What strategies optimize the pharmacokinetic profile of N-{3-[Acetyl(methyl)amino]phenyl} analogs?
Answer:
- Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. For example, fluorinated derivatives showed improved plasma half-lives in preclinical models .
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug formulations (e.g., phosphate esters) increase bioavailability .
- In Silico Modeling : Molecular dynamics simulations predict CYP450 metabolism hotspots to guide derivatization .
Basic: What in vitro assays screen the biological activity of N-{3-[Acetyl(methyl)amino]phenyl} derivatives?
Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution (IC values reported at 8–32 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC values ranging from 10–50 µM .
- Enzyme Inhibition : BRAF kinase inhibition measured via ELISA, with TAK632 showing IC = 0.8 nM .
Advanced: How do structural modifications influence the dimerization-dependent activity of N-{3-[Acetyl(methyl)amino]phenyl} inhibitors?
Answer:
- Bivalent vs. Monovalent Inhibitors : Bivalent TAK632 analogs (e.g., TAK-4-TAK) failed to induce BRAF dimerization, reducing potency by >100-fold compared to monovalent counterparts. This highlights the importance of steric compatibility in dimer interfaces .
- Substituent Effects : Bulky groups at the phenyl ring disrupt hydrophobic interactions with BRAF’s αC-helix, diminishing dimer stabilization .
Basic: What safety protocols are recommended for handling N-{3-[Acetyl(methyl)amino]phenyl} derivatives?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for solvent evaporation steps.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Cayman Chemical mandates treating hazardous intermediates (e.g., acetyl chloride) with 10% sodium bicarbonate .
Advanced: How can researchers validate target engagement in cellular models for N-{3-[Acetyl(methyl)amino]phenyl} compounds?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins (e.g., BRAF) in lysates treated with inhibitors. A ΔT shift >2°C confirms binding .
- Immunoprecipitation (IP) : Pull-down assays using FLAG-tagged BRAF verify inhibitor-induced dimerization in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
